
4-Phenylbut-3-en-1-yl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbut-3-en-1-yl sulfamate is an organic compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further linked to a sulfamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbut-3-en-1-yl sulfamate typically involves the reaction of 4-Phenylbut-3-en-1-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
4-Phenylbut-3-en-1-ol+Sulfamoyl chloride→4-Phenylbut-3-en-1-yl sulfamate+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylbut-3-en-1-yl sulfamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Azides or thiols
Applications De Recherche Scientifique
4-Phenylbut-3-en-1-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenylbut-3-en-1-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a ketone group instead of a sulfamate group.
Benzylideneacetone: Contains a phenyl group and a butenyl chain but lacks the sulfamate group.
Benzophenone: Contains two phenyl groups attached to a carbonyl group.
Uniqueness
4-Phenylbut-3-en-1-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly useful in applications requiring specific enzyme inhibition or modification.
Propriétés
Numéro CAS |
849599-06-0 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4-phenylbut-3-enyl sulfamate |
InChI |
InChI=1S/C10H13NO3S/c11-15(12,13)14-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H2,11,12,13) |
Clé InChI |
YKOGFNCWJBLPSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCOS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


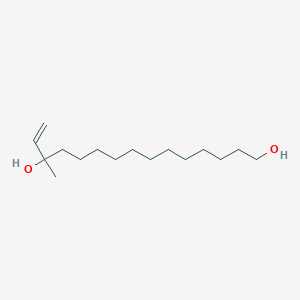
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
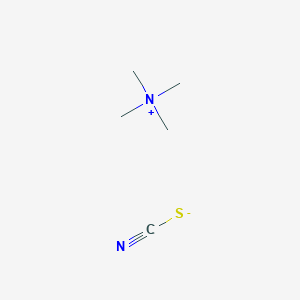

![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
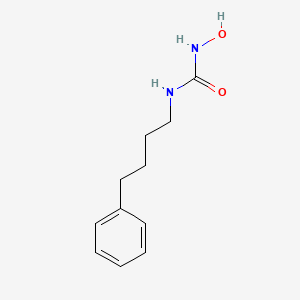
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
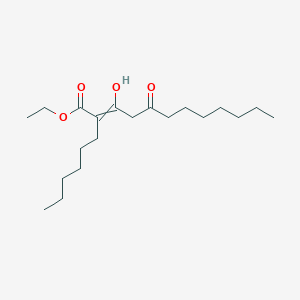
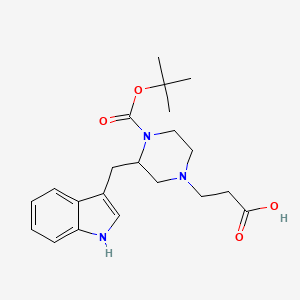
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
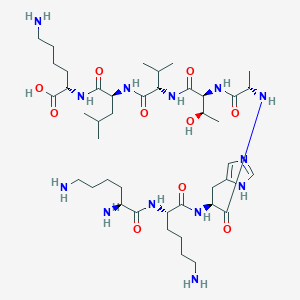

![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
